molecular formula C15H24BNO3 B8268550 2-(Tert-butoxy)-3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-YL)pyridine

2-(Tert-butoxy)-3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-YL)pyridine

Cat. No.: B8268550
M. Wt: 277.17 g/mol
InChI Key: UKDDXLVXOJGVCJ-UHFFFAOYSA-N
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Description

2-(Tert-butoxy)-3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-YL)pyridine is an organic compound that features a pyridine ring substituted with a tert-butoxy group and a dioxaborolane moiety. This compound is of interest in organic synthesis and medicinal chemistry due to its unique structural properties and reactivity.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(Tert-butoxy)-3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-YL)pyridine typically involves the reaction of a pyridine derivative with tert-butyl alcohol and a boronic acid derivative. The reaction conditions often include the use of a catalyst such as palladium or nickel, and the reaction is carried out under an inert atmosphere to prevent oxidation .

Industrial Production Methods

In an industrial setting, the production of this compound can be scaled up using flow microreactor systems. These systems offer advantages such as improved reaction control, higher yields, and enhanced safety compared to traditional batch processes .

Chemical Reactions Analysis

Types of Reactions

2-(Tert-butoxy)-3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-YL)pyridine undergoes various types of chemical reactions, including:

Common Reagents and Conditions

Major Products

Mechanism of Action

The mechanism of action of 2-(Tert-butoxy)-3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-YL)pyridine involves its ability to participate in various chemical reactions due to the presence of the reactive dioxaborolane moiety and the tert-butoxy group. These functional groups enable the compound to act as a nucleophile or electrophile in different reaction pathways, facilitating the formation of new chemical bonds .

Comparison with Similar Compounds

Similar Compounds

  • 2-(Tert-butoxy)-3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-YL)benzene
  • 2-(Tert-butoxy)-3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-YL)thiophene

Uniqueness

Compared to similar compounds, 2-(Tert-butoxy)-3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-YL)pyridine is unique due to the presence of the pyridine ring, which imparts additional reactivity and potential for coordination with metal ions. This makes it particularly valuable in the fields of coordination chemistry and catalysis .

Properties

IUPAC Name

2-[(2-methylpropan-2-yl)oxy]-3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H24BNO3/c1-13(2,3)18-12-11(9-8-10-17-12)16-19-14(4,5)15(6,7)20-16/h8-10H,1-7H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UKDDXLVXOJGVCJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

B1(OC(C(O1)(C)C)(C)C)C2=C(N=CC=C2)OC(C)(C)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H24BNO3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

277.17 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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